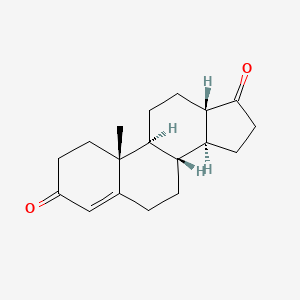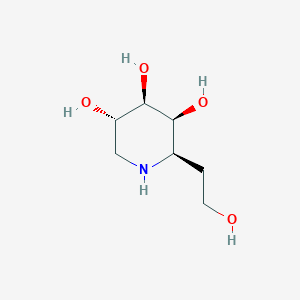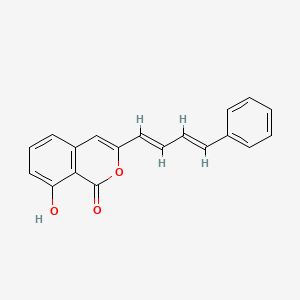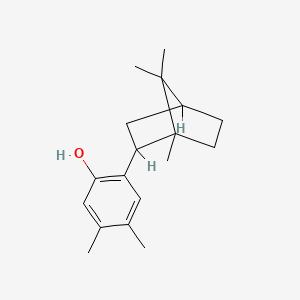
Xibornol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
キシボルノールは、主にイタリアとスペインで使用されている、防腐作用を持つ親油性物質です。主にスプレータイプのうがい薬として喉に投与されます。 この化合物は1970年代に発見され、呼吸器系のグラム陽性病原菌に対する有効性で知られています .
製造方法
キシボルノールの製造には、3,4-キシレノールとイソボルニルクロリドを特定の条件下で反応させる合成経路が用いられます。 工業的な製造方法は、通常、経皮投与用の水性懸濁液を作成するために、自己乳化型薬物送達システムを使用します .
準備方法
The preparation of Xibornol involves synthetic routes that include the reaction of 3,4-xylenol with isobornyl chloride under specific conditions. The industrial production methods typically involve the use of self-microemulsifying drug delivery systems to create water-based suspensions for topical administration .
化学反応の分析
キシボルノールは、次のようなさまざまな化学反応を起こします。
酸化: キシボルノールは酸化されてキノンを生成します。
還元: キシボルノールは還元されてフェノール誘導体を生成します。
置換: キシボルノールは求電子置換反応を起こすことができ、フェノール基が他の官能基で置換されます。これらの反応に一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。
科学研究への応用
キシボルノールは、幅広い科学研究に応用されています。
化学: 親油性防腐剤のモデル化合物として使用されます。
生物学: 肺炎球菌、化膿連鎖球菌、黄色ブドウ球菌などのさまざまな病原菌に対する抗菌活性を調査されています.
科学的研究の応用
Xibornol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying lipophilic antiseptics.
Industry: Employed in the formulation of topical antiseptic sprays and mouthwashes.
作用機序
キシボルノールの作用機序は、細菌細胞膜との相互作用によって、細胞分裂や核酸、タンパク質、ペプチドグリカン合成の減少をもたらします。 これにより、細菌の増殖が阻害され、病原体が排除されます .
類似化合物の比較
キシボルノールは、他の類似化合物と比較して、親油性の特徴と、幅広いグラム陽性病原菌に対する有効性という独自の特性を持っています。類似化合物には次のものがあります。
ボルネオール: 薬物送達の浸透促進剤として使用される、同様の親油性を持つ天然のモノテルペン類.
フェノール: 防腐作用を持つより単純な芳香族化合物ですが、幅広い病原菌に対しては効果が低いです。
クロルヘキシジン: 広く使用されている防腐剤で、抗菌活性は幅広いですが、化学構造と特性が異なります。
キシボルノールは、呼吸器感染症の治療への特定の用途と、親油性特性を高める独自の化学構造により、他の化合物とは異なっています .
類似化合物との比較
Xibornol is unique compared to other similar compounds due to its specific lipophilic properties and its effectiveness against a broad range of Gram-positive pathogens. Similar compounds include:
Borneol: A natural monoterpenoid with similar lipophilic properties, used as a permeation enhancer in drug delivery.
Phenol: A simpler aromatic compound with antiseptic properties, but less effective against a broad range of pathogens.
Chlorhexidine: A widely used antiseptic with broader antimicrobial activity but different chemical structure and properties.
This compound stands out due to its specific application in the treatment of respiratory tract infections and its unique chemical structure that enhances its lipophilic properties .
特性
IUPAC Name |
4,5-dimethyl-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O/c1-11-8-14(16(19)9-12(11)2)15-10-13-6-7-18(15,5)17(13,3)4/h8-9,13,15,19H,6-7,10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRHMQWZFJXKLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C2CC3CCC2(C3(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472406 |
Source


|
| Record name | Phenol, 4,5-dimethyl-2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34632-99-0, 13741-18-9 |
Source


|
| Record name | Phenol, 4,5-dimethyl-2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Xibornol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
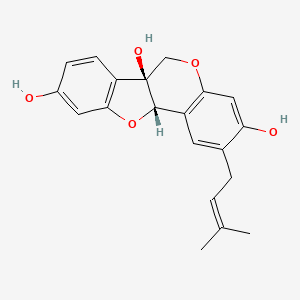
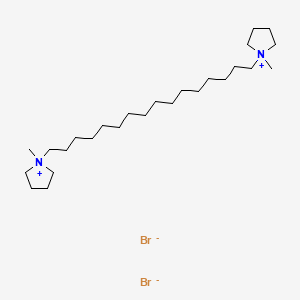
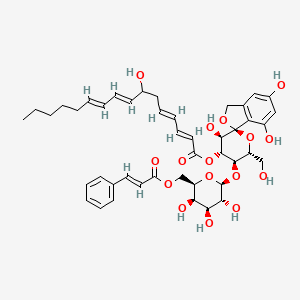
![(2E,4E)-N-[(1S,5S,6R)-5-hydroxy-5-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-7-methylocta-2,4-dienamide](/img/structure/B1246700.png)
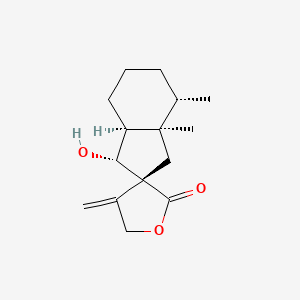

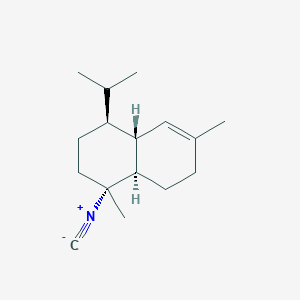
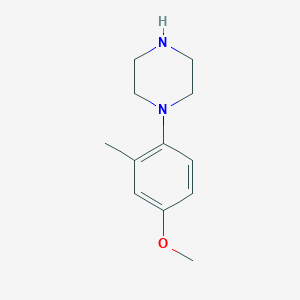

![(1R,1'R,2R,2'R,3R,4S)-2'-bromo-1'-chloro-1,1',3,4-tetramethylspiro[7-oxabicyclo[2.2.1]heptane-2,4'-cyclohexane]](/img/structure/B1246708.png)
